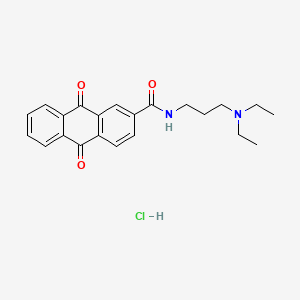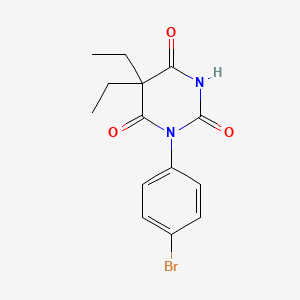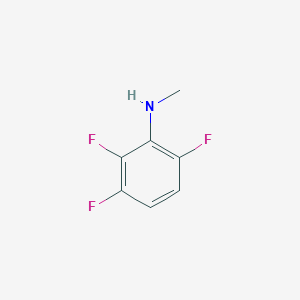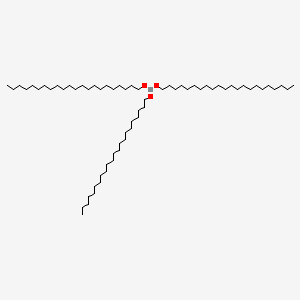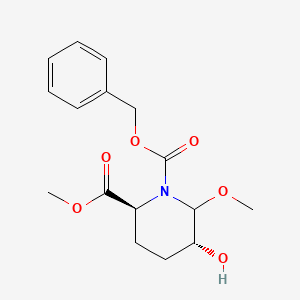![molecular formula C8H8O3S B13804341 (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B13804341.png)
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,7S)-10-oxa-4-thiatricyclo[52102,6]decane-3,5-dione is a complex organic compound characterized by a unique tricyclic structure containing oxygen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazoles: These compounds share a sulfur-containing ring structure and exhibit diverse biological activities.
Triazoles: Known for their wide range of pharmacological properties, triazoles are structurally similar but differ in their nitrogen content.
Oxazoles: These compounds contain an oxygen atom in their ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
(1R,7S)-10-oxa-4-thiatricyclo[52102,6]decane-3,5-dione is unique due to its tricyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H8O3S |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
(1R,7S)-10-oxa-4-thiatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C8H8O3S/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5?,6? |
Clave InChI |
CKSGDNACNWITHQ-LAXKNYFCSA-N |
SMILES isomérico |
C1C[C@H]2C3C([C@@H]1O2)C(=O)SC3=O |
SMILES canónico |
C1CC2C3C(C1O2)C(=O)SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


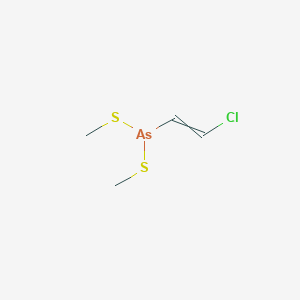
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]butanamide](/img/structure/B13804272.png)
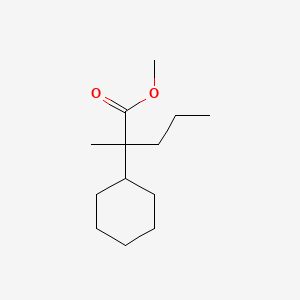
![4-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13804277.png)

![2-(3-Chlorophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13804280.png)

